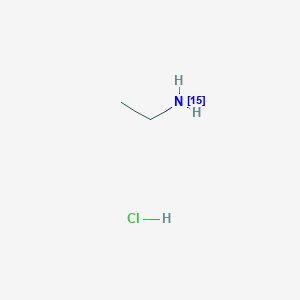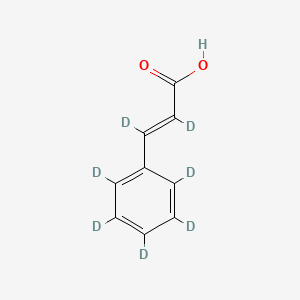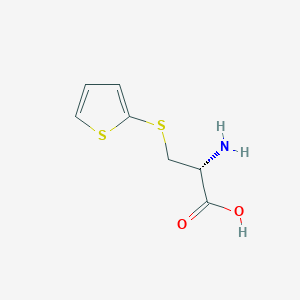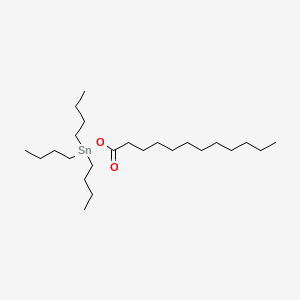
3-(Propionyloxy)benzoic acid
Übersicht
Beschreibung
3-(Propionyloxy)benzoic acid, also known as 3-propanoyloxybenzoic acid or 3-propionyloxybenzoic acid, is a chemical compound with the molecular formula C10H10O41. It has a molecular weight of 194.18 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-(Propionyloxy)benzoic acid. However, similar compounds can be synthesized through Friedel–Crafts acylation, which involves the reaction of benzene with propanoyl chloride in the presence of a Lewis acid such as AlCl32.Molecular Structure Analysis
The molecular structure of 3-(Propionyloxy)benzoic acid includes a benzene ring attached to a propionyloxy group and a carboxylic acid group1. The InChI code for this compound is InChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13)1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-(Propionyloxy)benzoic acid.Physical And Chemical Properties Analysis
3-(Propionyloxy)benzoic acid has several computed properties. It has a molecular weight of 194.18 g/mol, an XLogP3 of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 41. The exact mass and monoisotopic mass are both 194.05790880 g/mol1. The topological polar surface area is 63.6 Ų1.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
3-Hydroxy benzoic acid, closely related to 3-(Propionyloxy)benzoic acid, has been synthesized and evaluated for its various biological properties, such as antimicrobial, antialgal, antimutagenic, antiestrogenic, hypoglycemic, anti-inflammatory, anti-platelet aggregating, nematicidal, antiviral, and antioxidant activities. It has also been used as a preservative in drugs, cosmetics, food, and beverages. Novel ester/hybrid derivatives of this compound have been created to explore their potential as chemotherapeutic agents in drug development (Satpute, Gangan, & Shastri, 2018).
Luminescent Properties
Studies have shown that benzoic acid derivatives can be used to support lanthanide coordination compounds, which are evaluated for their photophysical properties. Altering the electron density of the benzoic acid ligand by introducing electron-releasing or electron-withdrawing substituents can significantly affect the luminescence of these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Liquid-Crystalline Properties
Certain benzoic acid derivatives have been utilized in the synthesis of polymerizable benzoic acid derivatives which exhibit liquid-crystalline properties. These compounds form monotropic smectic A liquid crystal phases and can be used in the development of novel liquid-crystalline materials (Kishikawa, Hirai, & Kohmoto, 2008).
Food Additives and Controversy
Benzoic acid and its derivatives, such as 3-(Propionyloxy)benzoic acid, are widely used as preservatives and flavoring agents in foods, cosmetics, and pharmaceuticals. However, their widespread use has led to environmental dispersion and human exposure, raising concerns regarding their potential public health implications. Research into the presence, uses, exposure, metabolism, and toxicology of these compounds is crucial for understanding their impact and addressing public concerns (del Olmo, Calzada, & Nuñez, 2017).
Safety And Hazards
The safety data sheet for 3-(Propionyloxy)benzoic acid suggests that it may be hazardous4. It is recommended to wear personal protective equipment, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation5.
Zukünftige Richtungen
I couldn’t find specific information on the future directions of 3-(Propionyloxy)benzoic acid. However, antioxidants, which include phenolic acids and flavonoids, have been the subject of recent research due to their potential health benefits6.
Eigenschaften
IUPAC Name |
3-propanoyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHSYUJJSWWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596055 | |
| Record name | 3-(Propanoyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propionyloxy)benzoic acid | |
CAS RN |
51988-36-4 | |
| Record name | 3-(Propanoyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-[(Cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B1611840.png)